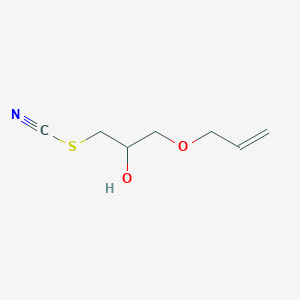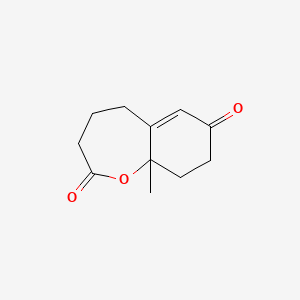![molecular formula C14H7ClN4O B12570867 6-Chloropyrazino[2,3-a]phenazin-5(7H)-one CAS No. 192816-87-8](/img/structure/B12570867.png)
6-Chloropyrazino[2,3-a]phenazin-5(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloropyrazino[2,3-a]phenazin-5(7H)-one is a heterocyclic compound that belongs to the phenazine family Phenazines are a class of nitrogen-containing compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrazino[2,3-a]phenazin-5(7H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of chloropyrazine with phenazine-5-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloropyrazino[2,3-a]phenazin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced forms with different properties.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced phenazine derivatives, and substitution can result in various substituted phenazines .
Applications De Recherche Scientifique
6-Chloropyrazino[2,3-a]phenazin-5(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloropyrazino[2,3-a]phenazin-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]phenazin-5-ol: Shares a similar phenazine core structure but lacks the chlorine and pyrazine moieties.
2-Methoxy-6-chloropyrazino[2,3-a]phenazin-5-ol: Similar structure with an additional methoxy group.
Uniqueness
6-Chloropyrazino[2,3-a]phenazin-5(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
192816-87-8 |
|---|---|
Formule moléculaire |
C14H7ClN4O |
Poids moléculaire |
282.68 g/mol |
Nom IUPAC |
6-chloropyrazino[2,3-a]phenazin-5-ol |
InChI |
InChI=1S/C14H7ClN4O/c15-9-10-12(11-13(14(9)20)17-6-5-16-11)19-8-4-2-1-3-7(8)18-10/h1-6,20H |
Clé InChI |
ZGGINNQYNKGERQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C(=C(C4=NC=CN=C4C3=N2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B12570785.png)
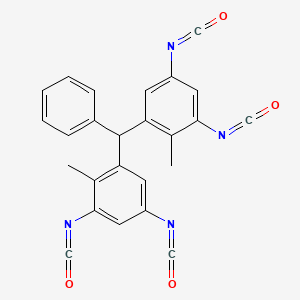
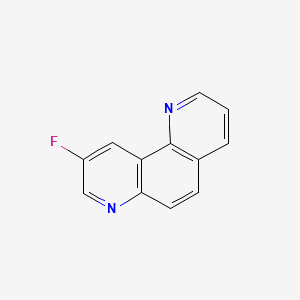
![(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene](/img/structure/B12570813.png)
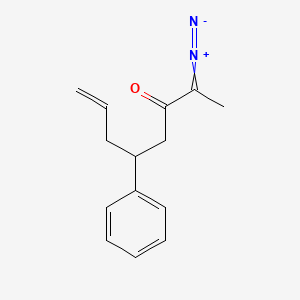
![3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine](/img/structure/B12570828.png)

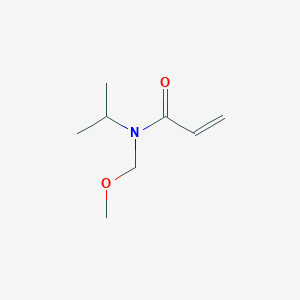
![4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12570854.png)
![2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester](/img/structure/B12570858.png)
